(4-Chlorophenyl)(phenyl)iodonium triflate
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Overview
Description
(4-Chlorophenyl)(phenyl)iodonium triflate is an organoiodine compound that is widely used in organic synthesis. It is known for its ability to act as an electrophilic reagent, facilitating various chemical transformations. The compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a triflate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 4-chloroiodobenzene in the presence of a silver triflate catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound is known to participate in nucleophilic aromatic substitution reactions, where the triflate anion acts as a leaving group.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as fluoride ions, which facilitate the substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, when reacted with fluoride ions, the major product is 4-chlorophenyl fluoride .
Scientific Research Applications
(4-Chlorophenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(phenyl)iodonium triflate involves the activation of the iodonium center, making it highly electrophilic. This allows the compound to react readily with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)iodonium triflate: Similar in structure but contains two fluorophenyl groups instead of a chlorophenyl and a phenyl group.
Bis(4-methylphenyl)iodonium triflate: Contains two methylphenyl groups, differing in the substituents on the aromatic rings.
Uniqueness
(4-Chlorophenyl)(phenyl)iodonium triflate is unique due to its specific combination of a chlorophenyl group and a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds .
Properties
Molecular Formula |
C13H9ClF3IO3S |
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Molecular Weight |
464.63 g/mol |
IUPAC Name |
(4-chlorophenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H9ClI.CHF3O3S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
KIIZMAFAUXVFFS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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